molecular formula C16H12FNO2 B2731717 2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 301193-59-9

2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No.: B2731717
CAS No.: 301193-59-9
M. Wt: 269.275
InChI Key: JXFMZCJGQPKAHX-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc .

Scientific Research Applications

Intracellular Calcium Activity

1,4-Benzoxazines, including compounds structurally similar to 2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, have shown moderate activity on intracellular calcium. Specifically, those with a homoveratrylamino moiety demonstrate superior potency. This characteristic suggests potential applications in studies related to intracellular signaling and calcium-dependent biological processes (Bourlot et al., 1998).

Fluorescent Molecular Probes

Certain benzoxazines, closely related to the compound , have been synthesized as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, indicating potential uses in the development of ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Logic Gates in Molecular Electronics

The synthesis of certain benzoxazine derivatives, incorporating elements like the fluorophenyl group, has led to the development of fluorescent logic gates. These compounds can reconfigure between different logical states based on solvent polarity, suggesting their use in probing cellular membranes and protein interfaces in molecular electronics (Gauci & Magri, 2022).

Antitumor Properties

Related benzothiazoles have demonstrated potent and selective in vitro antitumor properties, suggesting potential applications in cancer research. Structural variations in these compounds, like the introduction of fluorine atoms, significantly influence their antitumor activity (Mortimer et al., 2006).

Nonlinear Optical Materials

Compounds structurally related to this compound have been studied for their potential as nonlinear optical (NLO) materials. Their crystal structures, characterized by specific bonding interactions, suggest applications in the field of NLO materials, particularly for high-frequency communication technologies (Boese et al., 2002).

Applications in Liquid Crystals

Benzoxazines with various substituents, including fluorine atoms, have been explored in the context of liquid crystals. Their mesomorphic properties and the ability to form hydrogen-bonded complexes make them suitable for applications in materials science, particularly in the development of novel liquid crystal materials (Vogel et al., 2017; Kohlmeier et al., 2010).

pH and Metal Ion Sensing

Certain benzoxazole derivatives, similar in structure to the compound , are suitable for use as fluorescent probes for pH and metal ion sensing. Their high sensitivity and selectivity to changes in pH and metal ions make them valuable in chemical sensing applications (Tanaka et al., 2001).

Synthesis of Luminophores

Fluorinated biphenyl derivatives, related to this compound, have been synthesized for their luminescent properties. These compounds could have potential applications in the field of optoelectronics and as luminophores in various scientific applications (Olkhovik et al., 2008).

Mechanism of Action

If the compound has biological activity, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures are usually included in this section .

Properties

IUPAC Name

2-(2-fluorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-9-7-10(2)14-12(8-9)16(19)20-15(18-14)11-5-3-4-6-13(11)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFMZCJGQPKAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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